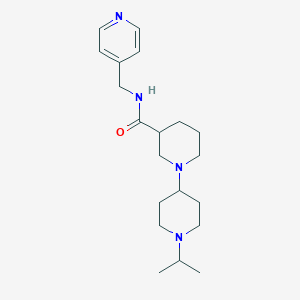
1'-isopropyl-N-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-N-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as PIPER, is a chemical compound that has been widely used in scientific research due to its unique properties. PIPER is a piperidine-based compound that has a pyridine-4-ylmethyl group attached to it. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
作用机制
PIPER has been shown to interact with different receptors such as the DAT, sigma-1 receptor, and the mu-opioid receptor. PIPER acts as an inhibitor of the DAT, which is responsible for the reuptake of dopamine in the brain. PIPER also acts as an agonist of the sigma-1 receptor, which is involved in the regulation of calcium signaling and neurotransmitter release. PIPER has been shown to have analgesic effects through its interaction with the mu-opioid receptor.
Biochemical and physiological effects:
PIPER has been shown to have different biochemical and physiological effects. PIPER has been shown to increase the extracellular levels of dopamine in the brain, which can lead to increased locomotor activity and reward behavior. PIPER has also been shown to modulate calcium signaling and neurotransmitter release through its interaction with the sigma-1 receptor. PIPER has been shown to have analgesic effects through its interaction with the mu-opioid receptor.
实验室实验的优点和局限性
PIPER has several advantages for lab experiments. PIPER is a highly selective ligand for different receptors, which makes it an ideal tool compound for studying the structure-activity relationship of different ligands. PIPER has also been used in different assays such as radioligand binding assays, in vitro uptake assays, and in vivo imaging studies. However, the limitations of PIPER include its cost and availability, which can limit its use in some labs.
未来方向
There are several future directions for the use of PIPER in scientific research. PIPER can be used to study the structure-activity relationship of different ligands for different receptors. PIPER can also be used to study the role of different receptors in different physiological and pathological conditions. PIPER can also be used to develop new ligands for different receptors with improved selectivity and efficacy. Finally, PIPER can be used to develop new imaging agents for different receptors, which can be used in the diagnosis and treatment of different diseases.
Conclusion:
In conclusion, PIPER is a piperidine-based compound that has been widely used in scientific research due to its unique properties. PIPER has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively. PIPER has several advantages for lab experiments, and its use in scientific research can lead to the development of new ligands and imaging agents for different receptors.
合成方法
The synthesis of PIPER has been achieved using different methods. One of the most commonly used methods is the reaction of 1-isopropylpiperidine-4-carboxylic acid with 4-pyridinemethanol in the presence of a coupling reagent such as EDC or HATU. This method yields PIPER in good yields and high purity. Other methods such as reductive amination and Sonogashira coupling have also been used to synthesize PIPER.
科学研究应用
PIPER has been widely used in scientific research due to its unique properties. It has been used as a ligand for different receptors such as the dopamine transporter (DAT), sigma-1 receptor, and the mu-opioid receptor. PIPER has also been used as a tool compound to study the structure-activity relationship of different ligands. PIPER has been used in different assays such as radioligand binding assays, in vitro uptake assays, and in vivo imaging studies.
属性
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-16(2)23-12-7-19(8-13-23)24-11-3-4-18(15-24)20(25)22-14-17-5-9-21-10-6-17/h5-6,9-10,16,18-19H,3-4,7-8,11-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLSRODEZDNXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
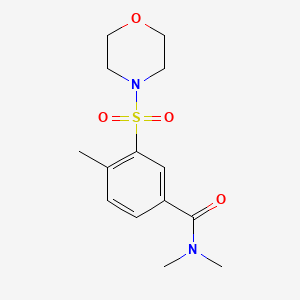
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
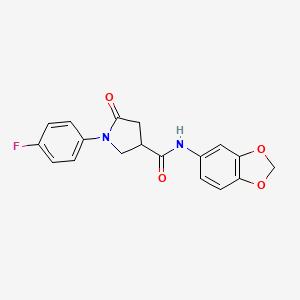
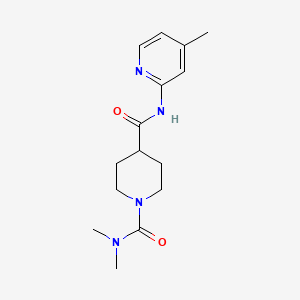
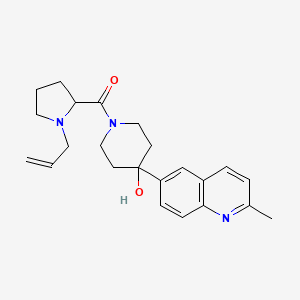
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5418564.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5418565.png)
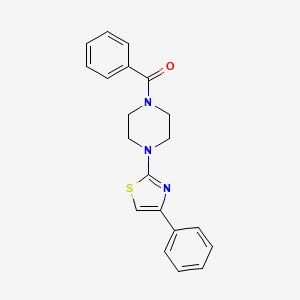
![7-(5-methoxypyridin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5418588.png)
![ethyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5418590.png)

![5-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5418611.png)